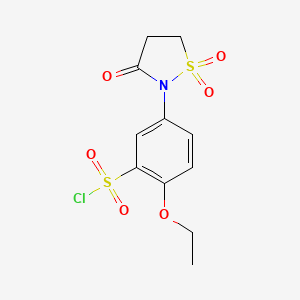

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Description

This compound is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethoxy group at the 2-position and a 1,1,3-trioxo-1??,2-thiazolidin-2-yl moiety at the 5-position. The sulfonyl chloride group (-SO₂Cl) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for sulfonamide formation.

Properties

IUPAC Name |

2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO6S2/c1-2-19-9-4-3-8(7-10(9)21(12,17)18)13-11(14)5-6-20(13,15)16/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNXQCDQINSFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the thiazolidinone moiety.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Water or aqueous base under mild conditions.

Major Products Formed

Substitution Products: Sulfonamides, sulfonate esters, or sulfonate thiols.

Oxidation Products: Oxidized derivatives of the thiazolidinone ring.

Reduction Products: Reduced forms of the thiazolidinone ring.

Hydrolysis Products: Sulfonic acids.

Scientific Research Applications

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors. The thiazolidinone moiety may also interact with specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct comparisons of reactivity, solubility, or biological activity are absent in the evidence. Further studies should focus on:

- Kinetic studies of sulfonyl chloride hydrolysis.

- Solubility profiles in common solvents.

- Computational modeling of electronic effects.

Biological Activity

2-Ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H14ClNO6S2

- CAS Number : 121595370

- Molecular Weight : 335.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolidinone moiety is known for its ability to modulate enzyme activities and influence cellular pathways. Specifically, it has been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme critical in regulating pH and fluid balance in tissues.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

| Isoform | K_i (nM) | Biological Activity |

|---|---|---|

| hCA I | 250 | Moderate inhibition |

| hCA II | 12.1 | Strong inhibition |

| hCA IX | 34.9 | High inhibition (tumor-associated) |

| hCA XIII | 17.0 | Moderate inhibition |

Antimicrobial Properties

Research indicates that compounds similar to 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exhibit significant antimicrobial activity. This activity is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail to act effectively.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of thiazolidinone derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM for certain derivatives, suggesting that the compound may act synergistically with existing antibiotics to enhance their effectiveness. -

Inhibition of Type III Secretion System (T3SS) :

Another investigation focused on the inhibition of T3SS in pathogenic bacteria such as E. coli. The compound was shown to inhibit T3SS-mediated secretion significantly, which is crucial for bacterial virulence. This finding highlights its potential as a therapeutic agent against bacterial infections.

Pharmacological Effects

The compound's pharmacological profile suggests multiple therapeutic applications:

- Anti-diabetic : Preliminary studies indicate potential in modulating glucose metabolism.

- Anti-inflammatory : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.